N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-15-24-26(16-20(19)2)34-28(30-24)31(18-21-9-8-14-29-17-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLMBETUNCMMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Preparation: 5,6-Dimethylbenzo[d]thiazol-2-amine Synthesis
The benzo[d]thiazole core is synthesized via cyclocondensation of 4,5-dimethyl-2-aminobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux, achieving 85–90% yield. Alternatively, thiourea derivatives react with 2-chloro-4,5-dimethylnitrobenzene in dimethylformamide (DMF) at 120°C, followed by nitro group reduction using hydrogenation over palladium on carbon (Pd/C).
Table 1. Comparison of Benzo[d]thiazole Cyclization Methods
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyanogen bromide route | BrCN, EtOH | Reflux | 89 | 98.5 |
| Thiourea-nitroarene route | Thiourea, DMF | 120°C | 76 | 97.2 |
Synthesis of 2-Phenoxy-N-(pyridin-3-ylmethyl)benzoyl Chloride
The benzoyl chloride fragment is prepared through Friedel-Crafts acylation of phenol with benzoyl chloride derivatives, followed by O-alkylation and N-alkylation.
Phenoxybenzamide Formation
2-Hydroxybenzophenone undergoes O-alkylation with bromobenzene in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, yielding 2-phenoxybenzophenone (92% yield). Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium generates 2-phenoxybenzoic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂).
N-Alkylation with Pyridin-3-ylmethanol
The benzamide nitrogen is alkylated via a Mitsunobu reaction, employing 2-phenoxybenzamide, pyridin-3-ylmethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C. This method affords N-(pyridin-3-ylmethyl)-2-phenoxybenzamide in 78% yield with minimal racemization.
Amide Coupling and Final Assembly
The final step involves coupling 5,6-dimethylbenzo[d]thiazol-2-amine with 2-phenoxy-N-(pyridin-3-ylmethyl)benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the thiazol-2-amine.
Table 2. Optimization of Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 12 | 82 |
| HATU | NMM | DMF | 8 | 88 |
| DCC/DMAP | Pyridine | THF | 24 | 65 |
Post-coupling purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the title compound as a white solid, with >99% purity by high-performance liquid chromatography (HPLC).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.52 (s, 1H, pyridine-H2), 7.89–7.21 (m, 12H, aromatic), 5.12 (s, 2H, N-CH₂-pyridine), 2.34 (s, 6H, thiazole-CH₃). ¹³C NMR confirms the carbonyl carbon at δ 168.7 ppm and quaternary carbons of the benzo[d]thiazole at δ 152.1 and 148.9 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 498.1743 [M+H]⁺, consistent with the molecular formula C₂₉H₂₄N₃O₂S.
Alternative Synthetic Routes and Mechanistic Insights
Ullmann-Type Coupling for Phenoxy Linkage
A copper-catalyzed Ullmann coupling between 2-iodobenzamide and phenol derivatives in the presence of cesium carbonate (Cs₂CO₃) and N,N’-dimethylcyclohexane-1,2-diamine (DMCDA) at 110°C provides an alternative pathway to 2-phenoxybenzamide precursors, albeit with moderate yields (68–72%).
Reductive Amination for N-Alkylation
Condensation of 2-phenoxybenzaldehyde with pyridin-3-ylmethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) achieves N-alkylation with 81% efficiency, circumventing the need for pre-formed benzoyl chlorides.
Industrial-Scale Considerations and Process Optimization
Large-scale synthesis necessitates solvent recovery systems and catalytic hydrogenation for nitro group reductions, reducing reliance on stoichiometric reagents. Continuous flow reactors enhance the safety profile of exothermic steps, such as SOCl₂-mediated acid chloride formation.
Chemical Reactions Analysis
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
The compound is being investigated for its potential as:- Anticancer Agent : Studies have shown significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 5.2 μM to 20.4 μM. It can induce apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Its benzothiazole structure is associated with antimicrobial activity, making it a candidate for further exploration in treating infections.
-
Biological Activity
The compound's biological profile includes:- Anti-tubercular Activity : Benzothiazole derivatives have been studied for their effectiveness against Mycobacterium tuberculosis, suggesting that this compound may influence pathways critical for bacterial survival.
- Anti-inflammatory Effects : Investigations are ongoing into its potential use as an anti-inflammatory agent due to its ability to modulate inflammatory pathways.
-
Industrial Applications
In the industrial sector, this compound can serve as:- Building Block for Synthesis : It is used in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Catalyst Development : Its unique structure allows it to act as a catalyst in certain chemical processes, enhancing efficiency and yield.
Case Studies
-
Anticancer Research
A study demonstrated that N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide significantly inhibited cell proliferation in various cancer models. The mechanism was linked to the induction of apoptosis through caspase activation pathways. -
In Vitro Antimicrobial Testing
In vitro assays revealed that the compound exhibited promising antimicrobial activity against several pathogenic strains, suggesting its potential as a therapeutic agent against infectious diseases.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound shares the N-(thiazol-2-yl)-benzamide scaffold with multiple analogs (Table 1). Key differences lie in the substituents:
Key Observations :
- Morpholinomethyl or piperazinyl substituents in analogs improve pharmacokinetic properties but may reduce tubulin-binding efficacy compared to dimethyl-substituted thiazoles .
Spectroscopic Comparison :
- 3c : ¹H-NMR shows aromatic protons at 7.56–8.04 ppm and methyl groups at 2.38 ppm; HRMS confirms [M+H⁺] at 283.0896 .
- GB23 : Features a C-Br stretch at 650 cm⁻¹ (IR) and methyl signals at 2.42 ppm (¹H-NMR) .
- Target Compound: Expected signals include pyridine protons (~8.5 ppm) and phenoxy aromatic protons (~6.8–7.5 ppm), with HRMS validating the molecular formula.
Physicochemical Properties
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C23H21N3O2S
- Molecular Weight : 405.50 g/mol
- CAS Number : 922938-50-9
The compound features a benzo[d]thiazole moiety, which is known for its biological activity, combined with a phenoxy and pyridine group that enhances its pharmacological properties.
This compound primarily acts as a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). By binding to the kinase domain of VEGFR-2, the compound prevents receptor activation and subsequent signaling pathways that promote cell proliferation and angiogenesis, crucial processes in tumor growth and metastasis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
-
In Vitro Studies :
- The compound has shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) with IC50 values ranging from 5.2 μM to 20.4 μM .
- A study utilizing procaspase-3 over-expression cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
- Structure-Activity Relationships (SAR) :
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest moderate antibacterial activity against various strains, although further studies are needed to establish its efficacy in clinical settings .
Case Study 1: Anticancer Efficacy
A recent study focused on the efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
Research investigating the mechanistic pathways revealed that the compound not only inhibits VEGFR-2 but also affects downstream signaling molecules involved in cell survival and proliferation. This dual action could enhance its therapeutic effectiveness against resistant cancer phenotypes .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 10.5 | VEGFR-2 inhibition |
| HeLa | 8.0 | Induction of apoptosis via procaspase activation | |
| HT29 | 15.0 | Inhibition of angiogenesis | |
| Karpas299 | 5.2 | Caspase pathway activation | |
| Antimicrobial | E. coli | >20 | Unknown; further studies needed |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with ethyl bromoacetate under basic conditions (e.g., KOH/EtOH) to yield 5,6-dimethylbenzo[d]thiazol-2-amine .
Amide Coupling : Reaction of the benzothiazole amine with benzoyl chloride derivatives (e.g., 2-phenoxybenzoyl chloride) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–5°C .
N-Alkylation : Introduction of the pyridin-3-ylmethyl group via alkylation using pyridin-3-ylmethyl halide and a base (e.g., NaH) in DMF at 60°C .
- Characterization :
- 1H-NMR : Peaks at δ 2.38 ppm (s, 6H, CH3), δ 7.56–8.04 ppm (aromatic protons) .
- HRMS : Expected [M+H]+ at 283.0899 (calculated) vs. 283.0896 (observed) .
- Solubility Challenges : Insolubility in CDCl3 may necessitate DMSO-d6 for 13C-NMR .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Key Techniques :
- NMR Spectroscopy : 1H/13C-NMR to confirm substituent integration and absence of impurities. DMSO-d6 is often required for poorly soluble derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C15H12N2O2S+ for intermediates) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Approach :
Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .
2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
X-ray Crystallography : Resolves absolute configuration and confirms steric effects from bulky substituents (e.g., pyridin-3-ylmethyl) .
- Case Study : Inconsistent 13C-NMR data for the benzamide carbonyl may arise from tautomerism; crystallography can clarify .
Q. What structure-activity relationships (SAR) justify the biological potential of this compound?
- Key SAR Insights :
- Benzothiazole Core : Essential for tubulin binding (IC50 < 1 µM in analogous compounds) .
- Pyridinylmethyl Group : Enhances solubility and modulates kinase inhibition (e.g., EGFR IC50 ≈ 0.2 µM in similar derivatives) .
- Phenoxy Substituent : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Data Table : Comparison with Analogues
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
Molecular Docking (AutoDock Vina) : Predict binding to targets like tubulin (PDB: 1SA0) or kinases (PDB: 1M17). Pyridin-3-ylmethyl shows favorable π-π stacking with His6 in tubulin .
ADMET Prediction (SwissADME) : LogP ≈ 3.5 indicates moderate permeability but high plasma protein binding (>90%), requiring derivatization for improved bioavailability .
- Case Study : Methyl-to-ethyl substitution at the benzothiazole 6-position reduced hepatotoxicity (CYP3A4 inhibition ↓20%) in preclinical models .
Contradiction Analysis
Q. How to address discrepancies in reported anticancer activity across cell lines?
- Hypothesis Testing :
- Mechanistic Studies : Compare apoptosis induction (Annexin V assay) vs. cell cycle arrest (PI staining) in MDA-MB-231 (breast) vs. A549 (lung) cells .
- Metabolic Stability : HepG2 lysates may degrade the compound faster (t1/2 = 2 hr) than HL-60 cells (t1/2 = 6 hr), affecting IC50 values .
Experimental Design
Q. What in vitro assays are optimal for evaluating dual tubulin-kinase inhibition?
- Protocol :
Tubulin Polymerization Assay : Monitor absorbance at 350 nm (37°C) with purified bovine tubulin .
Kinase Profiling (Eurofins) : Screen against a 50-kinase panel at 1 µM; focus on EGFR/VEGFR2 due to pyridine moiety .
Synergy Analysis (CompuSyn) : Combine with paclitaxel; calculate combination index (CI < 1 indicates synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
